molecular formula C19H15N3O3 B412642 3-nitro-N',N'-diphenylbenzohydrazide

3-nitro-N',N'-diphenylbenzohydrazide

Cat. No.: B412642
M. Wt: 333.3g/mol
InChI Key: AZLTYKDCOORQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-N',N'-diphenylbenzohydrazide is a benzohydrazide derivative characterized by a nitro group at the 3-position of the benzene ring and diphenyl substituents on the hydrazide nitrogen. Benzohydrazides are known for their roles in medicinal chemistry, particularly as enzyme inhibitors and antimicrobial agents.

Properties

Molecular Formula

C19H15N3O3

Molecular Weight

333.3g/mol

IUPAC Name

3-nitro-N',N'-diphenylbenzohydrazide

InChI

InChI=1S/C19H15N3O3/c23-19(15-8-7-13-18(14-15)22(24)25)20-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,(H,20,23)

InChI Key

AZLTYKDCOORQAV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of benzohydrazides are highly dependent on substituents. Key analogs and their structural distinctions include:

Compound Name Substituents Key Functional Groups
3-Nitro-N',N'-diphenylbenzohydrazide N',N'-diphenyl Nitro, hydrazide, aromatic rings
3-Nitro-N'-[(pyridin-4-yl)carbonyl]benzohydrazide Pyridin-4-yl carbonyl Nitro, hydrazide, pyridine ring
3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide 3-nitrobenzylidene Nitro (x2), hydrazone, conjugated system
3-Nitro-N'-(2,4,6-trichlorophenyl)benzohydrazide 2,4,6-Trichlorophenyl Nitro, hydrazide, chlorine substituents

Key Observations :

  • Electronic Effects : Nitro groups increase electron-withdrawing effects, stabilizing hydrazide bonds and influencing binding interactions .

Key Findings :

  • The pyridinyl derivative exhibits superior InhA binding compared to isoniazid, attributed to hydrophobic interactions with Tyr158 and additional residues .

Physicochemical Properties

Spectroscopic Data :

Compound Name IR ν(C=O) (cm⁻¹) UV λmax (nm) ¹H-NMR (δ, ppm)
3-Nitro-N'-[(pyridin-4-yl)carbonyl]benzohydrazide 1646.91 (amide C=O) 320 8.5–7.2 (aromatic H)
3-Nitro-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide 1697–1751 (C=O) 318–348 10.2–6.8 (NH, aromatic H)

Thermal Stability :

  • The pyridinyl derivative has a narrow melting range (194.5–195.7°C), indicating high purity .

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